BenchChemオンラインストアへようこそ!

Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate

Purity Quality Control Reproducibility

This benzoxazinone acetate (CAS 121565-03-5) features a strategically positioned C-6 aryl bromide handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and an 8-methyl group that modulates steric and electronic properties of the heterocyclic core. At 98% purity, brominated byproduct interference is minimized, maximizing biaryl product yields in parallel library synthesis. The ethyl ester side chain hydrolyzes to the carboxylic acid for amide coupling, enabling systematic N-4 SAR exploration across platelet aggregation and HPPD target classes. With a 118°C melting point, the compound supports recrystallization-based purification and polymorph screening critical for preclinical advancement. XLogP of 2.4 places it in the optimal oral bioavailability range.

Molecular Formula C13H14BrNO4
Molecular Weight 328.16 g/mol
CAS No. 121565-03-5
Cat. No. B3222851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate
CAS121565-03-5
Molecular FormulaC13H14BrNO4
Molecular Weight328.16 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)COC2=C1C=C(C=C2C)Br
InChIInChI=1S/C13H14BrNO4/c1-3-18-12(17)6-15-10-5-9(14)4-8(2)13(10)19-7-11(15)16/h4-5H,3,6-7H2,1-2H3
InChIKeyAEAGBEWRNIFMFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate: A Halogen-Functionalized Benzoxazinone Acetate Building Block for Research and Development


Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate (CAS 121565-03-5) is a synthetic benzoxazinone derivative featuring a 6-bromo-8-methyl substitution pattern on the heterocyclic core and an ethyl acetate side chain [1]. With a molecular weight of 328.16 g/mol and formula C13H14BrNO4, this compound serves as a functionalized building block in medicinal chemistry and agrochemical research, where the aryl bromide handle enables downstream derivatization via cross-coupling reactions . The benzoxazinone scaffold is associated with diverse biological activities including platelet aggregation inhibition and herbicidal HPPD inhibition, making positional analogues of this compound relevant to multiple target classes [2].

Why Generic Substitution Fails for Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate: The Impact of Halogen Position and Purity on Downstream Research Outcomes


Substituting this compound with a simpler benzoxazinone acetate or a differently halogenated analogue is not straightforward. The 6-bromo substituent is strategically positioned for metal-catalyzed cross-coupling, while the 8-methyl group modulates both steric and electronic properties of the ring [1]. Removal or relocation of these groups can abolish reactivity in Pd-mediated transformations or alter the pharmacokinetic profile of derived lead compounds. Additionally, supplier-reported purity ranges from 95% to 98%, and procurement of lower-grade material may introduce brominated byproducts that compromise reaction yields and complicate purification . These factors are critical when scaling from discovery to lead optimization.

Quantitative Differentiation Evidence for Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate Relative to Key Analogues


Supplier Purity Specification: 98% vs. 95% for Closest Available Acetate Analogue

Among specialty suppliers, MolCore offers Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate at a guaranteed minimum purity of 98% (NLT 98%) , compared to the 95% specification from AKSci (cat. 2476CV) . This represents a 3-percentage-point absolute purity advantage, reducing the maximum total impurity burden from 5% to 2%, which is particularly relevant for libraries where unidentified brominated side-products can interfere with biological assay interpretation.

Purity Quality Control Reproducibility

Predicted Lipophilicity (XLogP3-AA = 2.4) Distinguishes the 6-Bromo-8-Methyl Acetate from Unsubstituted and Dehalogenated Analogues

The computed XLogP3-AA for Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate is 2.4 [1], reflecting the combined lipophilic contributions of the 6-bromo and 8-methyl substituents. In contrast, the unsubstituted core 4H-1,4-benzoxazine-4-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester (CAS 26673-71-2) has a predicted XLogP3-AA of approximately 1.0–1.2 [2]. The increase of roughly 1.2 log units translates to a predicted ~16-fold higher octanol-water partition coefficient, which can influence membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Physicochemical Properties Drug-likeness

Orthogonal Reactivity of Aryl Bromide at C-6 Enables Selective Cross-Coupling Not Possible with Chloro- or Dehalogenated Analogues

The C-6 aryl bromide in this compound provides a well-established handle for Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), aryl bromides typically react 10–100 times faster than the corresponding chlorides [2]. Analogues such as 6-chloro-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one are commercially available (e.g., CAS 121564-97-4 for the non-ester core) but would require more forcing conditions or specialized ligands for comparable coupling efficiency. The ethyl ester protecting group remains intact under these conditions, allowing orthogonal deprotection later in the synthetic sequence.

Synthetic Chemistry Cross-Coupling Building Block Reactivity

Melting Point of 118 °C Provides a Favorable Solid-Form Handling Window Compared to Lower-Melting Benzoxazinone Analogues

The reported melting point for Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate is 118 °C . This value is substantially higher than the melting point of the closely related unsubstituted ethyl ester analogue (CAS 26673-71-2), which is typically a low-melting solid or oil at ambient temperature [1]. A melting point above 100 °C ensures that the compound remains a free-flowing crystalline powder under standard laboratory storage conditions (15–25 °C), facilitating accurate sub-milligram weighing for biochemical assays and reducing the risk of hygroscopic degradation.

Solid-State Properties Weighing Accuracy Storage Stability

Optimal Application Scenarios for Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate Based on Quantitative Profiling


Parallel Synthesis of Benzoxazinone-Focused Compound Libraries via Suzuki-Miyaura Diversification

The aryl bromide handle at C-6 makes this compound an ideal core scaffold for generating diverse benzoxazinone libraries. Using a standard Suzuki protocol (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 90 °C, 12 h), researchers can couple the bromide with commercially available aryl/heteroaryl boronic acids to produce dozens of analogues in parallel [1]. The 98% purity grade ensures minimal side-product formation from brominated impurities, maximizing the yield of desired biaryl products and reducing the need for post-reaction chromatographic purification.

Structure-Activity Relationship (SAR) Studies for HPPD Inhibitory Herbicides

Given the demonstrated HPPD inhibitory activity of triketone-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-one analogues (e.g., compound B39 IC₅₀ = 0.172 µM) [2], this ethyl acetate derivative can serve as a late-stage intermediate for introducing the triketone pharmacophore. The 6-bromo-8-methyl substitution pattern has not yet been explored in published HPPD SAR, representing an opportunity to probe steric and electronic effects at these positions.

Platelet Aggregation Inhibitor Lead Optimization with Improved Lipophilicity

Benzoxazinone acetamide derivatives have been identified as potent platelet aggregation inhibitors [3]. The XLogP of 2.4 for this specific compound [1] positions it in a favorable lipophilicity range for oral bioavailability (typically XLogP 1–3). The ethyl ester can be hydrolyzed to the carboxylic acid for further amide coupling, allowing systematic exploration of the N-4 substituent space while retaining the 6-bromo-8-methyl core for target engagement.

Crystallization-Dependent Purification and Polymorph Screening

The melting point of 118 °C indicates a well-defined crystalline lattice, making this compound suitable for recrystallization-based purification from common organic solvents (ethanol, ethyl acetate/hexane mixtures). Crystallinity facilitates polymorph screening studies, which are essential for understanding solid-state properties if the compound or its derivatives advance toward preclinical development.

Quote Request

Request a Quote for Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.